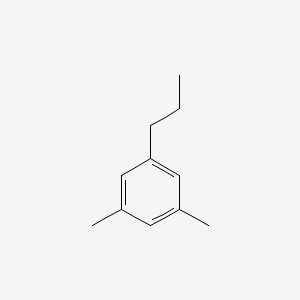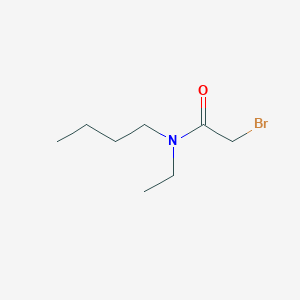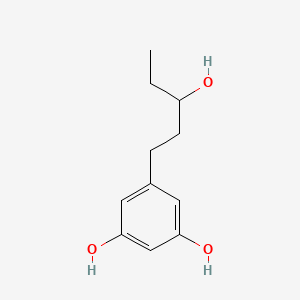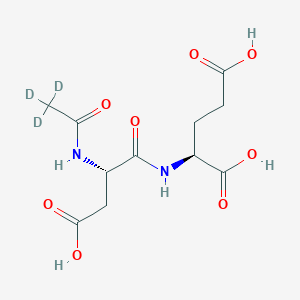
Spaglumic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spaglumic Acid-d3, also known as N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3, is a deuterated form of Spaglumic Acid. This compound is a stable isotope-labeled version of Spaglumic Acid, which is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate. Spaglumic Acid is a naturally occurring neurotransmitter and is used in various medical applications, particularly in the treatment of allergic eye conditions due to its ability to stabilize mast cells .
Vorbereitungsmethoden
The synthesis of Spaglumic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Spaglumic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Spaglumic Acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Spaglumic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spaglumic Acid in various samples.
Biology: Studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and allergic conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
Spaglumic Acid-d3 exerts its effects by stabilizing mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine. The compound inhibits the release of histamine and other mediators by preventing mast cell degranulation. This inhibition occurs through the blockage of specific calcium channels, thereby stabilizing the mast cell and preventing degranulation .
Vergleich Mit ähnlichen Verbindungen
Spaglumic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
N-Acetyl-l-aspartylglutamate: The non-deuterated form of Spaglumic Acid.
Isospaglumic Acid: Another isoform of N-Acetyl-l-aspartylglutamate.
Glutamate: A common neurotransmitter involved in excitatory signaling in the brain
By comparing these compounds, this compound stands out for its specific applications in research and its enhanced stability due to deuteration.
Eigenschaften
Molekularformel |
C11H16N2O8 |
|---|---|
Molekulargewicht |
307.27 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-carboxy-2-[(2,2,2-trideuterioacetyl)amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3 |
InChI-Schlüssel |
OPVPGKGADVGKTG-LLYRNZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



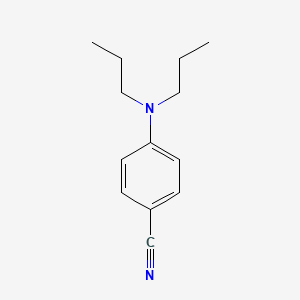
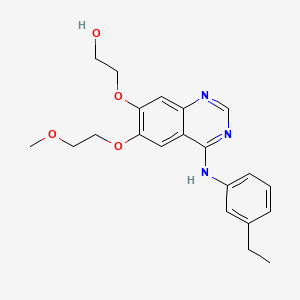

![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
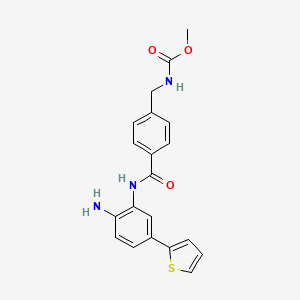
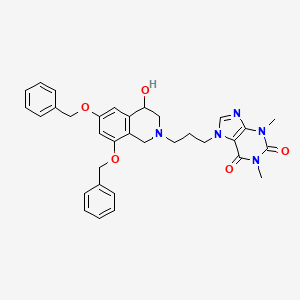
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
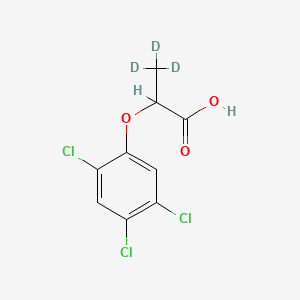
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

